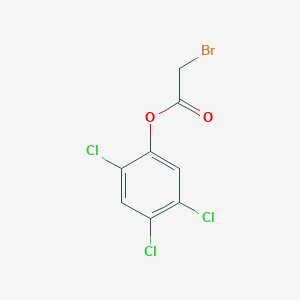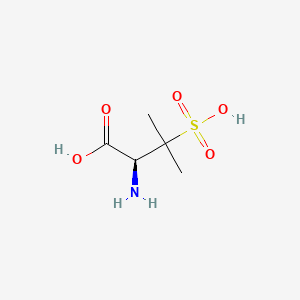
D-Valine, 3-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valine, 3-sulfo-: is a derivative of the amino acid valine, which is an essential amino acid in humans This compound is characterized by the presence of a sulfonic acid group attached to the valine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, 3-sulfo- can be achieved through several methods. One common approach involves the sulfonation of D-valine using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions, including low temperatures and the presence of a solvent like dichloromethane to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods: Industrial production of D-Valine, 3-sulfo- often employs microbial fermentation techniques. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Analyse Des Réactions Chimiques
Types of Reactions: D-Valine, 3-sulfo- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to remove the sulfonic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce the parent amino acid, D-valine.
Applications De Recherche Scientifique
Chemistry: D-Valine, 3-sulfo- is used as a chiral source in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, D-Valine, 3-sulfo- is employed in cell culture to selectively inhibit the proliferation of fibroblasts, allowing for the study of other cell types without interference .
Medicine: The compound has shown potential in the development of drugs for immune-deficiency diseases and antitumor therapies. Derivatives of D-Valine, 3-sulfo- are used in the synthesis of antibiotics and other therapeutic agents .
Industry: D-Valine, 3-sulfo- is used in the production of pesticides, such as fluvalinate, a broad-spectrum insecticide with low mammalian toxicity. It is also involved in the synthesis of veterinary antibiotics .
Mécanisme D'action
The mechanism of action of D-Valine, 3-sulfo- involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s ability to form strong ionic interactions with target molecules, leading to its biological effects. In medicinal applications, the compound can inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
L-Valine: The L-enantiomer of valine, commonly found in proteins.
DL-Valine: A racemic mixture of D- and L-valine.
D-Norvaline: A structural analog of D-valine with a different side chain.
Uniqueness: D-Valine, 3-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility in water and its ability to participate in ionic interactions, making it valuable in various applications .
Propriétés
Numéro CAS |
23400-34-2 |
|---|---|
Formule moléculaire |
C5H11NO5S |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methyl-3-sulfobutanoic acid |
InChI |
InChI=1S/C5H11NO5S/c1-5(2,12(9,10)11)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10,11)/t3-/m0/s1 |
Clé InChI |
IAZCXYBRDWVPNV-VKHMYHEASA-N |
SMILES isomérique |
CC(C)([C@H](C(=O)O)N)S(=O)(=O)O |
SMILES canonique |
CC(C)(C(C(=O)O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


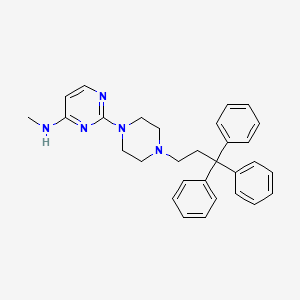
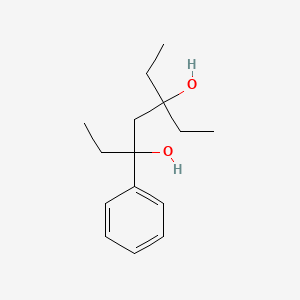
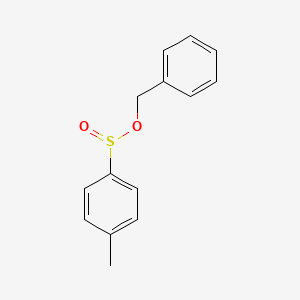
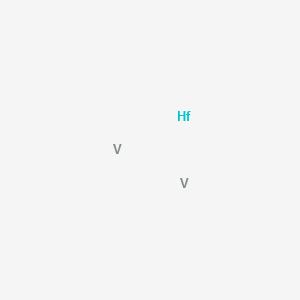

![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
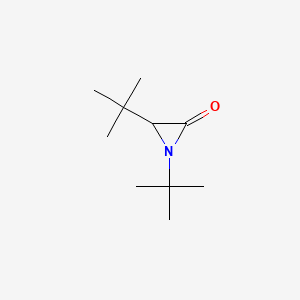
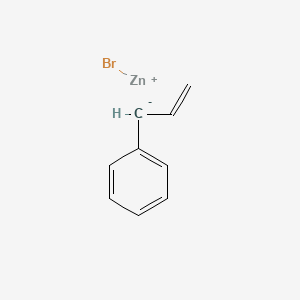
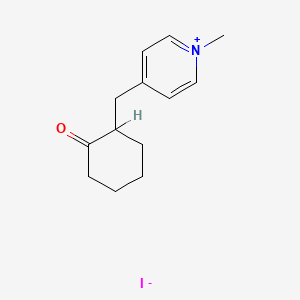

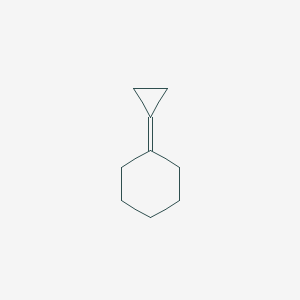
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
